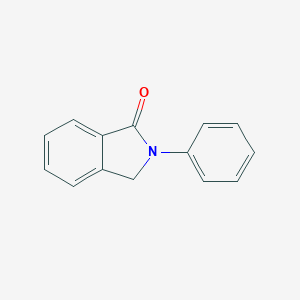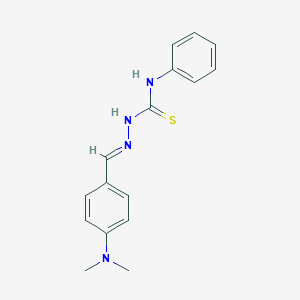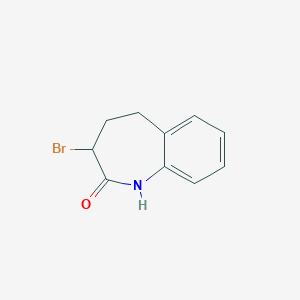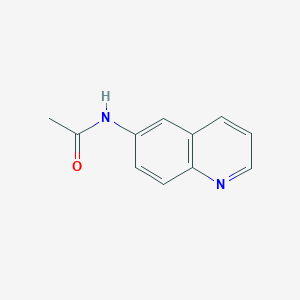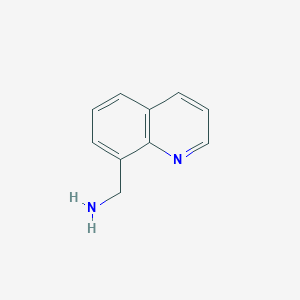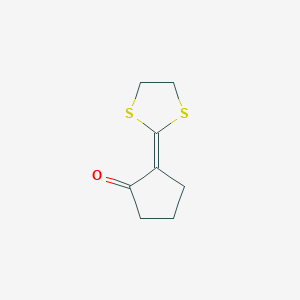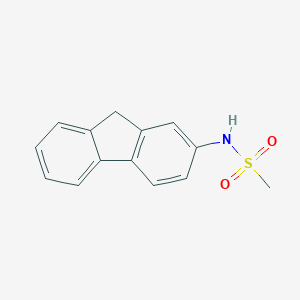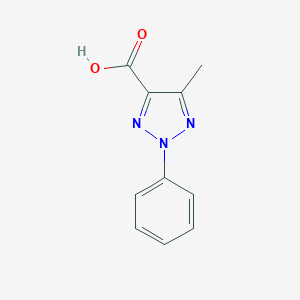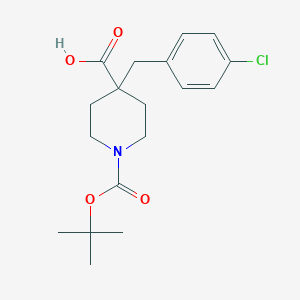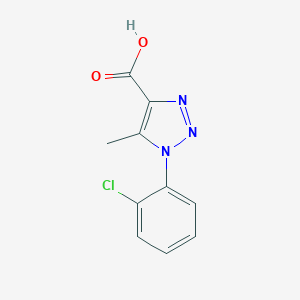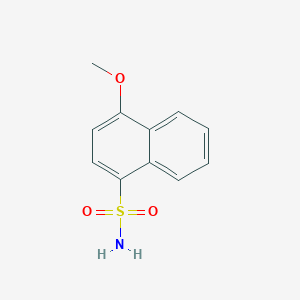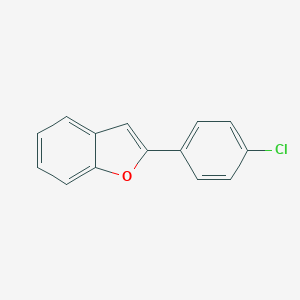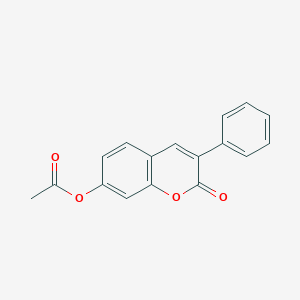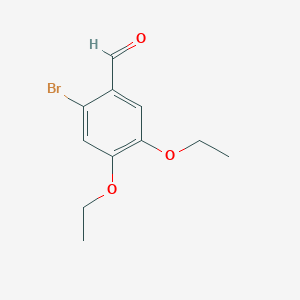![molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7](/img/structure/B185052.png)
N-[4-(diethylamino)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic agent that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics, which work by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents the influx of sodium ions into the cell and the subsequent depolarization of the nerve fiber.
Biochemische Und Physiologische Effekte
Lidocaine has a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammatory responses, and the modulation of ion channel activity. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is widely used in laboratory experiments as a local anesthetic agent. Its advantages include its rapid onset of action, its ability to provide long-lasting anesthesia, and its low toxicity. However, Lidocaine also has some limitations, including its potential to interfere with ion channel activity and its potential to interact with other drugs.
Zukünftige Richtungen
There are a number of future directions for research on Lidocaine. These include the investigation of its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on the development of new formulations of Lidocaine that are more effective and have fewer side effects. Finally, there is a need for more research on the safety and efficacy of Lidocaine in different patient populations, such as children and pregnant women.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental practices. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. More recently, Lidocaine has been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain.
Eigenschaften
CAS-Nummer |
5417-52-7 |
|---|---|
Produktname |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)12-7-8-13(10(3)9-12)14-11(4)16/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
ORCJVXMOXNZNAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

